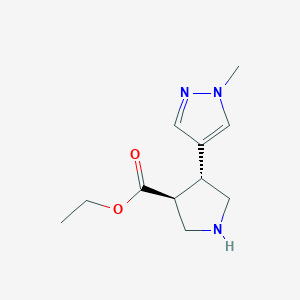
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate, also known as DUC-25, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been found to have a unique mechanism of action that makes it useful for a variety of research purposes. In
Aplicaciones Científicas De Investigación
Chiral Stationary Phases for Chromatography
- Cyclohexylcarbamates of cellulose and amylose, related to 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate, have been prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC). These CSPs have shown high resolving abilities, comparable to popular CSPs, and are useful in chromatographic applications due to their solubility in chloroform and chiral discrimination abilities in NMR spectroscopy as well as in HPLC (Kubota, Yamamoto, & Okamoto, 2000).
Antimicrobial and Anti-Inflammatory Applications
- Novel derivatives with structures related to 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate have shown promise in antimicrobial and anti-inflammatory applications. For instance, certain derivatives have demonstrated significant anti-inflammatory activity, inhibiting pro-inflammatory cytokines (TNF-α and IL-6), and exhibited potent antimicrobial activity against pathogenic bacteria and fungi (Keche et al., 2012).
Neurotrophic Effects
- Compounds structurally related to 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate have been isolated from Zingiber purpureum and shown to possess neurotrophic effects. These compounds significantly induced neurite sprouting in PC12 cells and primary cultured rat cortical neurons, and also provided protection against cell death caused by serum deprivation. They have potential applications in disease modification for depression and dementia (Matsui et al., 2012).
Corrosion Inhibition
- Derivatives of 1,3,5-triazinyl urea, similar in structure to the compound , have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies demonstrate the effectiveness of such compounds in protecting metal surfaces against corrosion, indicating potential applications in material sciences (Mistry et al., 2011).
Supramolecular Chemistry
- Research into ureidopyrimidone derivatives, which share functional similarities with 3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate, has explored their strong dimerization capabilities via quadruple hydrogen bonding. This property is significant in the field of supramolecular chemistry for the development of novel materials and molecular recognition systems (Beijer et al., 1998).
Propiedades
IUPAC Name |
[3-[(3,5-dimethoxyphenyl)carbamoylamino]cyclohexyl] N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5/c1-28-19-12-17(13-20(14-19)29-2)24-21(26)23-16-9-6-10-18(11-16)30-22(27)25-15-7-4-3-5-8-15/h3-5,7-8,12-14,16,18H,6,9-11H2,1-2H3,(H,25,27)(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLDZKPLWVYENC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(3,5-Dimethoxyphenyl)ureido)cyclohexyl phenylcarbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2693636.png)


![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2693640.png)
![8-benzoyl-6-(2-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one](/img/structure/B2693641.png)
![(4aR,5R,5aR,8aR,9S)-10-(pyridin-3-yl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2693643.png)



![Methyl 2-azabicyclo[2.2.0]hexane-2-carboxylate](/img/structure/B2693649.png)